![molecular formula C18H19FN2O4S B2403460 N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline CAS No. 1024793-19-8](/img/structure/B2403460.png)

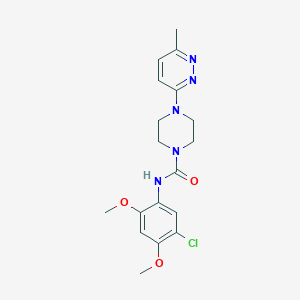

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

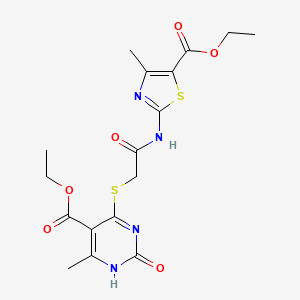

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline, also known as TBNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNFA is a highly reactive compound that can be synthesized using various methods.

Aplicaciones Científicas De Investigación

Fluorinated Organic Paramagnetic Building Blocks

Fluorinated organic paramagnetic building blocks, like N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-iodobenzene and N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-ethynylbenzene, are synthesized for use in cross-coupling reactions. These compounds have potential applications in materials science due to their unique physical properties, particularly in the formation of solid-state one-dimensional assemblies via halogen bonds (Politanskaya et al., 2020).

Radiochemical Synthesis

4-[18F]fluorophenyl ureas are synthesized using carbamate-4-nitrophenylesters as intermediates, demonstrating the utility of fluorinated compounds in radiochemical synthesis. Such compounds have applications in medicinal chemistry and radiopharmaceuticals, offering high radiochemical yields (Olma et al., 2006).

Sulfonated Derivative Synthesis

The synthesis of sulfonated derivatives of 4-Fluoroaniline demonstrates the chemical versatility of fluorinated anilines. These derivatives are valuable in various chemical synthesis processes, particularly in producing compounds with specific sulfonic acid functional groups (Courtin, 1982).

Electrophilic Fluorinating Reagents

N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) is a novel electrophilic fluorinating reagent. It is used for enantioselective fluorination, enhancing the enantioselectivity of products, demonstrating the importance of fluorinated compounds in stereoselective chemical synthesis (Yasui et al., 2011).

Pesticide Synthesis

Fluorinated benzenesulfonyl chlorides, like 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, are crucial in synthesizing key intermediates for pesticide production. This highlights the role of fluorinated compounds in agricultural chemistry (Du et al., 2005).

Propiedades

IUPAC Name |

N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-18(2,3)13-4-10-16(11-5-13)26(24,25)17(21(22)23)12-20-15-8-6-14(19)7-9-15/h4-12,20H,1-3H3/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJNMPBMGGXTRC-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)

![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)

![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)

![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)

![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2403396.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)